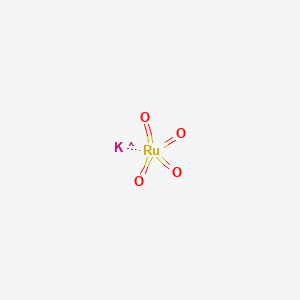

Potassium perruthenate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

KO4Ru |

|---|---|

Molecular Weight |

204.2 g/mol |

InChI |

InChI=1S/K.4O.Ru |

InChI Key |

ZWJOQCZDPHCUDG-UHFFFAOYSA-N |

Canonical SMILES |

O=[Ru](=O)(=O)=O.[K] |

physical_description |

Black crystalline solid; [Alfa Aesar MSDS] |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Origins of an Oxidant: The Discovery of Potassium Perruthenate

A deep dive into the historical archives of chemistry reveals that the discovery of potassium perruthenate (KRuO₄) is intrinsically linked to the pioneering work of the Russian scientist Karl Ernst Claus in the mid-19th century. His meticulous investigation of platinum ore residues not only led to the identification of the element ruthenium but also laid the foundation for understanding its diverse chemical compounds, including the perruthenate salt.

While a single, definitive date for the discovery of this compound is not explicitly recorded, its first preparation and characterization can be attributed to Claus's extensive studies on the chemistry of ruthenium, which he published in the 1840s. His seminal work, "Beiträge zur Chemie der Platinmetalle" (Contributions to the Chemistry of the Platinum Metals), published in 1854, stands as a cornerstone in the field and provides the earliest detailed accounts of ruthenium compounds.

The Pioneering Synthesis: From Ruthenium Ore to Perruthenate Salt

Claus's initial challenge was the arduous task of separating and purifying the new element, ruthenium, from the complex mixture of platinum group metals found in Uralian ores. His experimental protocols, though rudimentary by modern standards, were remarkably effective and demonstrate a keen understanding of the chemical properties of these elements.

Experimental Workflow: A Glimpse into 19th-Century Chemistry

The following diagram illustrates a plausible workflow that Claus may have employed, starting from the crude platinum ore residue to the eventual isolation of this compound.

An In-depth Technical Guide to the Synthesis and Characterization of Potassium Perruthenate (KRuO₄)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of potassium perruthenate (KRuO₄), a powerful yet mild oxidizing agent with growing applications in organic synthesis and materials science. This document details established synthetic methodologies, purification techniques, and a full profile of its structural and spectroscopic properties to support its effective use in research and development.

Introduction

This compound is an inorganic compound featuring ruthenium in its +7 oxidation state.[1] As a salt of the perruthenate anion (RuO₄⁻), it serves as a versatile oxidizing agent, offering a milder alternative to the more aggressive ruthenium tetroxide (RuO₄).[1] Its utility is particularly noted in the selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. This guide presents detailed protocols for its preparation and a thorough analysis of its key chemical and physical characteristics.

Synthesis of this compound

Several synthetic routes to this compound have been established, offering flexibility based on available starting materials and desired scale. The most common methods are detailed below.

Method 1: Reduction of Ruthenium Tetroxide

This method involves the controlled reduction of ruthenium tetroxide (RuO₄) using potassium hydroxide (B78521) (KOH). The reaction stoichiometry is as follows:

4 RuO₄ + 4 KOH → 4 KRuO₄ + 2 H₂O + O₂ [1]

Experimental Protocol:

-

Preparation of Reactants: Prepare a solution of potassium hydroxide in water. The concentration should be carefully controlled to avoid over-reduction to the ruthenate (K₂RuO₄).[1]

-

Reaction Setup: In a well-ventilated fume hood, dissolve ruthenium tetroxide in a suitable solvent, such as carbon tetrachloride.

-

Reaction Execution: Slowly add the potassium hydroxide solution to the ruthenium tetroxide solution with vigorous stirring. The reaction is exothermic and should be cooled in an ice bath to maintain a low temperature, further preventing the formation of ruthenate.

-

Isolation: Upon completion of the reaction, the black crystals of this compound will precipitate.

-

Purification: The crude product is collected by filtration, washed with ice-cold distilled water, and dried under vacuum.

Method 2: Oxidation of Potassium Ruthenate

An alternative route involves the oxidation of potassium ruthenate (K₂RuO₄) using a suitable oxidizing agent, such as chlorine gas.

2 K₂RuO₄ + Cl₂ → 2 KRuO₄ + 2 KCl

Experimental Protocol:

-

Preparation of Reactant: Prepare a concentrated aqueous solution of potassium ruthenate.

-

Reaction Execution: Bubble chlorine gas through the potassium ruthenate solution. The solution will change color as the oxidation proceeds.

-

Isolation and Purification: The resulting this compound, being less soluble, will precipitate from the solution. The crystals are then collected by filtration, washed with a small amount of cold water to remove potassium chloride, and dried.

Method 3: From Ruthenium Trichloride (B1173362)

This compound can also be synthesized in situ from ruthenium trichloride (RuCl₃) and a strong oxidizing agent like sodium bromate (B103136) (NaBrO₃) in an aqueous solution. The perruthenate anion can then be precipitated by the addition of a potassium salt.[1]

Experimental Protocol:

-

Reaction Mixture: Dissolve ruthenium trichloride hydrate (B1144303) in water. To this solution, add an excess of sodium bromate.

-

Formation of Perruthenate: Gently heat the mixture. A dark green solution containing the perruthenate anion will form.[1]

-

Precipitation: Add a saturated solution of a potassium salt (e.g., potassium chloride or potassium nitrate) to the cooled reaction mixture to precipitate this compound.

-

Purification: The black crystalline product is isolated by filtration, washed with ice-cold water, and dried.

Purification by Recrystallization

For obtaining high-purity this compound, recrystallization is recommended. The choice of solvent is critical; it should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Water is a commonly used solvent for the recrystallization of many potassium salts.

Experimental Protocol:

-

Dissolution: In a beaker, add a minimal amount of hot distilled water to the crude this compound to achieve complete dissolution.

-

Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. To maximize yield, the solution can be further cooled in an ice bath.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold distilled water, and dry them thoroughly in a desiccator over a suitable drying agent.

Characterization of this compound

A combination of crystallographic and spectroscopic techniques is employed to confirm the identity and purity of the synthesized this compound.

X-ray Crystallography

X-ray diffraction (XRD) analysis provides definitive structural information.

| Parameter | Value |

| Crystal System | Tetragonal |

| Space Group | I4₁/a (Scheelite type) |

| Unit Cell Dimensions | a = 5.609 Å, c = 12.991 Å |

Table 1: Crystallographic Data for this compound

Vibrational Spectroscopy (FTIR and Raman)

Vibrational spectroscopy is a powerful tool for identifying the perruthenate anion. The tetrahedral RuO₄⁻ ion exhibits characteristic vibrational modes.

| Technique | Wavenumber (cm⁻¹) | Assignment |

| FTIR | ~910 | ν₃ (antisymmetric stretch) |

| Raman | ~830 | ν₁ (symmetric stretch) |

Table 2: Vibrational Spectroscopy Data for this compound (Approximate Values) Note: The exact peak positions may vary slightly depending on the sample preparation and instrument.

UV-Vis Spectroscopy

The UV-Vis spectrum of an aqueous solution of this compound shows characteristic absorption bands.

| Wavelength (λ_max) | Molar Absorptivity (ε) |

| ~318 nm | ~2500 M⁻¹cm⁻¹ |

| ~385 nm | ~1000 M⁻¹cm⁻¹ |

Table 3: UV-Vis Spectroscopic Data for Aqueous this compound

Experimental and Logical Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

References

spectroscopic properties of potassium perruthenate (IR, Raman, UV-Vis)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of potassium perruthenate (KRuO₄), a strong oxidizing agent with applications in organic synthesis. The following sections detail its infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectroscopic characteristics, offering insights into its molecular structure and electronic transitions. This document is intended to serve as a valuable resource for researchers utilizing or characterizing this compound.

Introduction to the Spectroscopic Properties of Perruthenate

The perruthenate ion (RuO₄⁻) is a tetrahedral oxyanion of ruthenium in the +7 oxidation state. Spectroscopic analysis is crucial for confirming the identity, purity, and structural integrity of this compound. Vibrational spectroscopy (IR and Raman) provides information about the Ru-O stretching and bending modes, which are characteristic of the tetrahedral geometry. Electronic spectroscopy (UV-Vis) reveals details about the electronic transitions within the perruthenate ion, which are responsible for its color.

Data Presentation

The following tables summarize the available quantitative spectroscopic data for the perruthenate ion. It is important to note that comprehensive spectroscopic data for solid this compound is limited in publicly available literature. Therefore, data from closely related perruthenate salts and analogous compounds are included for comparative purposes.

Infrared (IR) Spectroscopy Data

| Compound/Ion | Wavenumber (cm⁻¹) | Assignment | Source |

| [NPrⁿ₄][RuO₄] in CH₂Cl₂ | 830 (strong) | ν_asym(RuO) (Asymmetric Stretch) | [1] |

| KReO₄ (analogous) | ~913 | ν(ReO) |

Note: Data for potassium perrhenate (B82622) (KReO₄) is provided as a reference due to the structural and electronic similarities between the perruthenate and perrhenate ions.

Raman Spectroscopy Data

| Compound | ν₁ (A₁) (cm⁻¹) | ν₂ (E) (cm⁻¹) | ν₃ (F₂) (cm⁻¹) | ν₄ (F₂) (cm⁻¹) | Source |

| KReO₄ (analogous) | 969 | - | 898 | - | [2] |

| KTcO₄ (analogous) | 913 | 332, 342 | - | - |

Note: The symmetric stretch (ν₁) is typically the most intense peak in the Raman spectrum of tetrahedral ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy Data

| Compound/Ion | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent | Source |

| [NPrⁿ₄][RuO₄] | 318 | 2610 | CH₂Cl₂ | [1] |

| 385 | 2252 | CH₂Cl₂ | [1] | |

| Alkaline aqueous solution of RuO₄ | Similar to above | - | H₂O (alkaline) | [1] |

The electronic spectrum of the perruthenate ion is characterized by two distinct absorption bands in the near-UV and visible regions, which are attributed to ligand-to-metal charge transfer (LMCT) transitions.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Researchers should adapt these methods based on the specific instrumentation available in their laboratories.

Infrared (IR) Spectroscopy of Solid this compound

Objective: To obtain the infrared absorption spectrum of solid KRuO₄.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry a small amount of potassium bromide (KBr) powder (spectroscopic grade) to remove any adsorbed water.

-

In an agate mortar, grind a small amount of KRuO₄ (approximately 1-2 mg) with about 200 mg of the dried KBr. The mixture should be ground to a fine, homogeneous powder.

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

The final spectrum should be presented in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

-

Raman Spectroscopy of Solid this compound

Objective: To obtain the Raman scattering spectrum of solid KRuO₄.

Methodology:

-

Sample Preparation:

-

Place a small amount of crystalline KRuO₄ onto a microscope slide or into a capillary tube.

-

-

Data Acquisition:

-

Place the sample on the stage of a Raman microscope.

-

Focus the laser beam onto the sample. A low laser power should be used initially to avoid sample decomposition, as perruthenates can be sensitive to heat.

-

Acquire the Raman spectrum using a suitable laser wavelength (e.g., 532 nm, 633 nm, or 785 nm). The choice of laser may depend on the sample's color and potential for fluorescence.

-

Collect the scattered light and disperse it using a grating onto a CCD detector.

-

The spectrum is typically plotted as intensity versus Raman shift (cm⁻¹).

-

UV-Vis Spectroscopy of Aqueous this compound

Objective: To obtain the UV-Vis absorption spectrum of an aqueous solution of KRuO₄.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of KRuO₄ of a known concentration in a suitable solvent. Based on the literature, an alkaline aqueous solution is appropriate.[1] Use deionized water with a small amount of KOH (e.g., 0.1 M) to ensure the stability of the perruthenate ion.

-

Prepare a series of dilutions from the stock solution to determine the molar absorptivity and to ensure the absorbance values fall within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

-

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the blank solvent (alkaline water) and place it in the reference beam path.

-

Fill a matching quartz cuvette with the KRuO₄ solution and place it in the sample beam path.

-

Scan the absorbance of the sample over a desired wavelength range (e.g., 200-800 nm).

-

Identify the wavelengths of maximum absorbance (λ_max).

-

The final spectrum should be plotted as absorbance versus wavelength (nm).

-

Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Electronic Structure and Properties of Potassium Perruthenate (KRuO₄)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium perruthenate (KRuO₄) is a strong oxidizing agent with a unique electronic configuration that drives its reactivity and physical properties. This technical guide provides a comprehensive overview of the current scientific understanding of KRuO₄, focusing on its electronic structure, magnetic behavior, and crystallographic data. While experimental and theoretical data on certain properties remain scarce, this document synthesizes the available information to serve as a valuable resource for researchers in chemistry, materials science, and pharmacology.

Introduction

This compound is an inorganic compound featuring ruthenium in its highest common oxidation state of +7.[1][2][3] This high oxidation state imparts strong oxidizing capabilities to the perruthenate anion (RuO₄⁻), making KRuO₄ a reagent of interest in organic synthesis and catalysis.[1] Understanding the fundamental electronic structure and physical properties of KRuO₄ is crucial for optimizing its existing applications and exploring new functionalities, including its potential relevance in biological systems and drug development as a catalytic oxidant. This guide summarizes the known structural, magnetic, and—where available—electronic and optical properties of this fascinating compound.

Crystal and Molecular Structure

This compound crystallizes in a tetragonal scheelite-type structure, which is a common structural motif for ABO₄ compounds.[4] The structure consists of isolated tetrahedral perruthenate anions (RuO₄⁻) and potassium cations (K⁺). The Ru-O bond lengths within the tetrahedron are all equivalent, reflecting the delocalized nature of the bonding.

Below is a diagram illustrating the crystal structure of this compound.

Table 1: Crystallographic Data for this compound

| Parameter | Value | Reference |

| Crystal System | Tetragonal | [4] |

| Space Group | I4₁/a | [4] |

| a (Å) | 5.609 | [4] |

| c (Å) | 12.991 | [4] |

| α, β, γ (°) | 90, 90, 90 | [4] |

| Unit Cell Volume (ų) | 408.3 | [4] |

| Z | 4 | [4] |

| Ru-O bond length (Å) | 1.79 | [4] |

Electronic Structure

The electronic structure of this compound is dominated by the Ru(VII) center, which has a 4d¹ electronic configuration. This single d-electron is responsible for the compound's magnetic properties and plays a crucial role in its reactivity.

To date, detailed experimental or theoretical studies specifically determining the full electronic band structure and density of states (DOS) of KRuO₄ are not widely available in the public domain. First-principles calculations based on Density Functional Theory (DFT) are a powerful tool for investigating the electronic properties of such materials. A generalized workflow for such a computational study is outlined below.

Based on studies of isostructural perrhenates and pertechnetates, it is anticipated that the valence band of KRuO₄ is primarily composed of O 2p orbitals, while the conduction band is dominated by empty Ru 4d orbitals. The single 4d electron of Ru(VII) would occupy a state near the top of the valence band or at the bottom of the conduction band, depending on the nature of the band gap. The lack of comprehensive theoretical studies, potentially including corrections for strong electronic correlations (e.g., DFT+U), means that the precise nature and magnitude of the band gap in KRuO₄ remain an open area for investigation.

Magnetic Properties

The presence of one unpaired electron in the 4d shell of Ru(VII) makes this compound a paramagnetic material. Magnetic susceptibility measurements have confirmed this and have provided insights into the magnetic interactions between the Ru centers at low temperatures.

Table 2: Magnetic Properties of this compound

| Property | Value | Reference |

| Electronic Configuration of Ru(VII) | 4d¹ | - |

| Paramagnetic Behavior | Exhibits paramagnetic behavior at high temperatures | [4] |

| Antiferromagnetic Ordering | Long-range antiferromagnetic order below Néel temperature | [4] |

| Néel Temperature (Tₙ) | 22.4 K | [4] |

| Weiss Constant (θ) | -77 K | [4] |

| Effective Magnetic Moment (μ_eff) | 1.73 μ_B | [4] |

| Ordered Magnetic Moment | 0.57(7) μ_B at 3.5 K | [4] |

The negative Weiss constant indicates the presence of antiferromagnetic interactions between the magnetic moments of the Ru(VII) ions. Below the Néel temperature, these interactions lead to a long-range antiferromagnetic ordering of the spins. The effective magnetic moment is close to the spin-only value for a single unpaired electron, as expected.

Optical Properties

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of a lower-valent ruthenium species in an alkaline solution. For instance, ruthenium trichloride (B1173362) (RuCl₃) can be oxidized using a strong oxidizing agent like sodium bromate (B103136) (NaBrO₃) in a potassium hydroxide (B78521) (KOH) solution. The resulting KRuO₄ can then be precipitated.[1] An alternative route involves the careful reduction of ruthenium tetroxide (RuO₄) with potassium hydroxide.[1] The synthesis of high-purity single crystals for physical property measurements remains a challenge and detailed protocols are not widely published.

Characterization Techniques

-

X-ray and Neutron Diffraction: The crystal structure of KRuO₄ is typically determined by single-crystal or powder X-ray diffraction (XRD). For detailed analysis of the magnetic structure and precise location of light atoms like oxygen, neutron powder diffraction is the preferred method, especially at low temperatures to probe the magnetically ordered state.[4]

-

Magnetic Susceptibility Measurements: The magnetic properties are characterized using a SQUID (Superconducting Quantum Interference Device) magnetometer. Temperature-dependent measurements of the magnetic susceptibility in both zero-field-cooled (ZFC) and field-cooled (FC) modes are performed to determine the nature of the magnetic ordering and the transition temperature. Field-dependent magnetization measurements are used to probe the magnetic response of the material.

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.

Applications and Future Outlook

The primary application of this compound lies in its use as a potent yet selective oxidizing agent in organic chemistry.[1] Its high oxidation state and unique electronic structure are key to this reactivity. For professionals in drug development, understanding the mechanisms of oxidation by perruthenate can aid in the design of synthetic routes to complex pharmaceutical molecules.

The detailed characterization of the electronic and optical properties of KRuO₄ remains an open field of research. Future work involving advanced theoretical calculations (e.g., DFT+U, GW approximation) and experimental techniques such as angle-resolved photoemission spectroscopy (ARPES) and optical absorption spectroscopy would provide a more complete picture of its electronic band structure and charge transfer characteristics. Such knowledge would not only deepen our fundamental understanding of this compound but could also pave the way for new applications in catalysis, electronics, and materials science.

Conclusion

This compound is a material of significant interest due to its strong oxidizing properties, which are a direct consequence of the Ru(VII) center's 4d¹ electronic configuration. Its tetragonal scheelite crystal structure is well-established, and its magnetic behavior is characterized by antiferromagnetic ordering at low temperatures. While a comprehensive understanding of its electronic band structure and optical properties is still lacking, the available data provide a solid foundation for further research. This technical guide serves as a summary of the current knowledge and a starting point for future investigations into the rich chemistry and physics of this compound.

References

Theoretical Insights into the Stability of Potassium Perruthenate: A Review of Current Knowledge and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Potassium perruthenate (KRuO₄), a powerful oxidizing agent, holds significant interest in synthetic chemistry. However, its practical application is often hampered by concerns regarding its stability. A thorough understanding of its thermal and chemical stability is paramount for its safe handling, storage, and effective utilization. This technical guide delves into the theoretical studies concerning the stability of this compound. Despite a comprehensive review of the scientific literature, it is evident that dedicated theoretical and computational studies specifically targeting the stability of this compound are notably scarce. This document, therefore, aims to provide a broader context by examining the stability of the perruthenate ion (RuO₄⁻) in general, the factors influencing the stability of other perruthenate salts, and the general principles governing the stability of high-oxidation-state transition metal oxyanions. The guide also highlights the common computational methodologies that could be applied to fill the existing knowledge gap and presents illustrative diagrams for conceptual understanding.

Known Properties of this compound

This compound is an inorganic compound where ruthenium exists in its +7 oxidation state. It is a solid material whose properties are summarized in the table below. A key characteristic is its decomposition upon melting, indicating limited thermal stability.

| Property | Data |

| Chemical Formula | KRuO₄ |

| Molecular Weight | 204.17 g/mol |

| Appearance | Black crystals |

| Melting Point | 440 °C (decomposes) |

| Solubility in water | Slightly soluble |

Stability of Perruthenate Salts: The Critical Role of the Cation

While specific theoretical studies on KRuO₄ are lacking, research into other perruthenate salts, particularly those with large organic cations, provides valuable insights into the stability of the perruthenate anion. Tetrapropylammonium (B79313) perruthenate (TPAP) is a widely used oxidant in organic synthesis, but it is known for its mild instability, leading to decomposition over time.[1] This has prompted investigations into more stable perruthenate salts.

Studies have shown that replacing the tetrapropylammonium cation with bulkier phosphonium (B103445) cations, such as in isoamyltriphenylphosphonium perruthenate (ATP3) and methyltriphenylphosphonium (B96628) perruthenate (MTP3), results in bench-stable compounds.[1] This suggests that the size and nature of the counter-ion play a crucial role in the overall stability of the perruthenate salt. The larger, more sterically demanding cations may provide a better-distributed charge balance and hinder the decomposition pathways of the RuO₄⁻ anion. This highlights a key principle: the stability of an ionic compound is not solely dependent on the anion but is significantly influenced by the cation.

Theoretical Approaches to a Hypothetical Decomposition Pathway

In the absence of specific studies on KRuO₄, a hypothetical decomposition pathway can be conceptualized based on the general behavior of high-oxidation-state transition metal oxyanions. The decomposition would likely involve the reduction of Ru(VII) to a more stable, lower oxidation state, such as Ru(IV) in RuO₂, with the concomitant release of oxygen.

Caption: Hypothetical thermal decomposition pathway of this compound.

General Computational Workflow for Stability Analysis

Modern computational chemistry provides powerful tools to investigate the stability of compounds like this compound. Density Functional Theory (DFT) is a commonly employed method for such studies.[2] A typical workflow to assess the thermodynamic stability and decomposition pathways of a compound is outlined below.

Caption: A generalized computational workflow for theoretical stability analysis.

This workflow would involve:

-

Geometry Optimization: Determining the most stable three-dimensional structure of KRuO₄.

-

Frequency Calculation: Confirming that the optimized structure is a true energy minimum and obtaining thermodynamic data like enthalpy and entropy.

-

Proposing Decomposition Pathways: Identifying plausible chemical reactions that lead to the decomposition of KRuO₄.

-

Transition State Search: Finding the highest energy point (the transition state) along each proposed reaction pathway. The energy of the transition state determines the activation energy of the reaction.

-

Calculating Reaction Energies: Determining the overall change in enthalpy (ΔH) and Gibbs free energy (ΔG) for the decomposition reactions. A negative ΔG indicates a spontaneous process.

By applying such a computational approach, researchers can gain quantitative insights into the thermodynamic and kinetic stability of this compound, which are currently unavailable in the literature.

Conclusion and Future Outlook

The stability of this compound is a critical factor for its broader application. While experimental observations indicate its thermal lability, a deep theoretical understanding of its decomposition mechanisms remains an open area of research. The available literature on related perruthenate salts strongly suggests that the nature of the cation is a key determinant of stability.

There is a clear and pressing need for dedicated theoretical and computational studies on this compound. Such investigations, employing methodologies like Density Functional Theory, would provide invaluable data on its thermodynamic properties, decomposition pathways, and kinetic barriers. This knowledge would not only enhance our fundamental understanding of this important reagent but also pave the way for its safer and more efficient use in scientific research and industrial applications, including in the development of novel synthetic methodologies for pharmaceuticals. The lack of such fundamental data represents a significant research gap that warrants future exploration by the scientific community.

References

potassium perruthenate CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of potassium perruthenate (KRuO₄), focusing on its chemical identifiers, properties, and applications in organic synthesis. It is intended to be a valuable resource for professionals in research and development.

Core Chemical Identity

This compound is an inorganic compound notable for containing ruthenium in the +7 oxidation state. It serves as a potent yet selective oxidizing agent in various chemical transformations.

Chemical Identifiers and Properties

The fundamental chemical identifiers and properties for this compound are summarized in the table below for easy reference and comparison.

| Identifier Type | Value |

| CAS Number | 10378-50-4[1][2][3][4] |

| EC Number | 233-835-6[1] |

| Molecular Formula | KRuO₄[1] |

| Molecular Weight | 204.17 g/mol [2][4] |

| InChI | 1S/K.4O.Ru/q+1;;;;-1;[1] |

| InChIKey | RDFCRPAXZNYVJH-UHFFFAOYSA-N[1] |

| SMILES | [K+].[O-]--INVALID-LINK--(=O)=O[1] |

| Synonyms | Potassium ruthenium oxide, Potassium tetraoxoruthenium[1] |

| Appearance | Black crystals[5] |

| Solubility | Slightly soluble in water[1][5] |

Applications in Organic Synthesis

The perruthenate anion (RuO₄⁻) is a milder oxidizing agent compared to ruthenium tetroxide (RuO₄)[1]. This property makes it a valuable reagent for the selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively[1]. While salts with larger organic cations like tetrapropylammonium (B79313) perruthenate (TPAP) are more commonly used due to their solubility in organic solvents, the underlying reactive species is the perruthenate ion[6].

A key application is in the Ley-Griffith oxidation , which utilizes a catalytic amount of perruthenate and a stoichiometric co-oxidant, typically N-methylmorpholine N-oxide (NMO), to regenerate the active Ru(VII) species[7][8]. This catalytic approach enhances the efficiency and practicality of the oxidation process.

Experimental Protocol: Catalytic Oxidation of a Primary Alcohol

The following is a generalized methodology for the oxidation of a primary alcohol to an aldehyde using a perruthenate catalyst and a co-oxidant, based on the principles of the Ley-Griffith oxidation.

Materials:

-

Primary alcohol (substrate)

-

This compound (KRuO₄) or Tetrapropylammonium perruthenate (TPAP) (catalyst, ~1-5 mol%)

-

N-methylmorpholine N-oxide (NMO) (co-oxidant, ~1.5 equivalents)

-

Powdered molecular sieves (4Å)

-

Anhydrous dichloromethane (B109758) (DCM) or acetonitrile (B52724) (solvent)

Procedure:

-

To a stirred suspension of the primary alcohol, NMO, and powdered molecular sieves in the chosen anhydrous solvent, add a catalytic amount of the perruthenate salt.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is typically filtered through a pad of silica (B1680970) gel or celite to remove the catalyst and molecular sieves.

-

The filtrate is then concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield the pure aldehyde.

Note: The reaction is sensitive to water, which can lead to the over-oxidation of the aldehyde to a carboxylic acid. The inclusion of molecular sieves helps to mitigate this side reaction[8].

Visualizations

The following diagrams illustrate the catalytic cycle of perruthenate in the oxidation of alcohols.

Caption: Catalytic cycle of perruthenate in the oxidation of a primary alcohol.

Caption: General experimental workflow for the oxidation of a primary alcohol.

References

- 1. Perruthenate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound 10378-50-4 [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. Tetrapropylammonium Perruthenate - TPAP [organic-chemistry.org]

- 6. uwindsor.ca [uwindsor.ca]

- 7. ATP3 and MTP3: Easily Prepared Stable Perruthenate Salts for Oxidation Applications in Synthesis [organic-chemistry.org]

- 8. TPAP/NMO (tetrapropylammonium perruthenate) - Wordpress [reagents.acsgcipr.org]

Navigating the Challenges of Potassium Perruthenate in Organic Media: A Technical Guide to Solubility and Stability

For researchers, scientists, and drug development professionals, potassium perruthenate (KRuO₄) presents a powerful yet challenging tool for oxidation reactions in organic synthesis. Its utility is often hampered by its limited solubility and uncertain stability in non-aqueous environments. This technical guide provides a comprehensive overview of the known characteristics of this compound in organic solvents, outlines detailed experimental protocols for determining its solubility and stability, and presents a logical framework for understanding the factors that govern its behavior in these systems.

Solubility of this compound: A Qualitative Overview and Quantitative Determination

The solubility of an ionic salt like this compound in an organic solvent is governed by the interplay of lattice energy, solvation energy, and the polarity of the solvent. For this compound, the high lattice energy of the crystalline salt and the poor solvation of the small, hard potassium cation by less polar organic solvents result in low solubility.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |

| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Very Low to Low | While these solvents have high dielectric constants, the solvation of the potassium cation is often not sufficient to overcome the lattice energy of the salt. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Very Low / Insoluble | The low polarity of these solvents leads to poor solvation of the ions. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Insoluble | These solvents are not polar enough to effectively solvate the potassium and perruthenate ions. |

| Hydrocarbons | Hexane, Toluene | Insoluble | The nonpolar nature of these solvents makes them incapable of dissolving ionic salts. |

| Alcohols | Methanol, Ethanol | Very Low | While alcohols can engage in hydrogen bonding, their overall polarity is often insufficient to dissolve significant amounts of this compound. |

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

To obtain precise, quantitative solubility data for this compound in a specific organic solvent, the shake-flask method is a reliable and widely accepted technique.[1][2][3][4][5]

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (solid, high purity)

-

Organic solvent of interest (analytical grade)

-

Glass vials with screw caps (B75204) and PTFE septa

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical balance

-

UV-Vis spectrophotometer or other suitable analytical instrument (e.g., ICP-MS for ruthenium quantification)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Add a known volume (e.g., 5.0 mL) of the organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Prepare at least three replicate samples for each solvent.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. A preliminary kinetic study can determine the minimum time required to reach a stable concentration.[6][7]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to allow the excess solid to sediment.

-

To ensure complete removal of undissolved solid, centrifuge the vials at the experimental temperature.

-

-

Sample Analysis:

-

Carefully withdraw a known aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a pre-calibrated analytical method. UV-Vis spectrophotometry can be used by monitoring a characteristic absorbance peak of the perruthenate anion.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Stability of this compound in Organic Solvents

The stability of the perruthenate anion (RuO₄⁻) in organic media is a significant concern. The known, albeit slow, decomposition of the more soluble TPAP suggests that the perruthenate ion itself is susceptible to degradation.[3] This instability can be influenced by the solvent, temperature, light, and the presence of impurities or co-reagents. As an oxidizing agent, this compound can also react with the organic solvent itself, especially at elevated temperatures or in the presence of reactive functional groups.[8]

Experimental Protocol: Assessment of Stability in an Organic Solvent

A kinetic study can be designed to assess the stability of this compound in a given organic solvent over time.

Objective: To determine the rate of decomposition of this compound in a specific organic solvent at a defined temperature.

Materials:

-

This compound

-

Organic solvent of interest

-

Constant temperature bath or incubator

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Solution Preparation:

-

Prepare a solution of this compound in the chosen organic solvent at a known, relatively low concentration that is below its saturation point.

-

-

Kinetic Monitoring:

-

Place the solution in a sealed container in a constant temperature bath, protected from light.

-

At regular time intervals (e.g., every hour), withdraw an aliquot of the solution.

-

Measure the absorbance of the solution at the wavelength of maximum absorbance (λ_max) for the perruthenate anion using a UV-Vis spectrophotometer.

-

-

Data Analysis:

-

Plot the absorbance versus time. A decrease in absorbance over time indicates decomposition.

-

The rate of decomposition can be determined by analyzing the kinetic profile.

-

Thermal Stability Assessment: Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be employed to investigate the thermal stability of solid this compound and its behavior when mixed with organic solvents.[9][10][11][12] TGA can identify the temperature at which decomposition (mass loss) begins, while DSC can detect exothermic or endothermic processes associated with decomposition or reaction with a solvent.

Factors Influencing Solubility and Stability

The following diagram illustrates the key factors that influence the solubility and stability of perruthenate salts in organic solvents. Understanding these relationships is crucial for optimizing reaction conditions and ensuring reproducibility.

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. bioassaysys.com [bioassaysys.com]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oxidizing Agents – AFNS Safety [afns-safety.ualberta.ca]

- 9. fiveable.me [fiveable.me]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. mt.com [mt.com]

- 12. kalorimetrietage.ptb.de [kalorimetrietage.ptb.de]

A Comprehensive Technical Guide to the Safe Handling and Application of Potassium Perruthenate

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of potassium perruthenate (KRuO₄), a powerful oxidizing agent utilized in organic synthesis. The guide details critical safety and handling procedures, summarizes key hazard information, and presents a representative experimental protocol for its application in the oxidation of alcohols.

Safety and Hazard Information

This compound is a strong oxidizing agent and requires careful handling to prevent accidents. It is also classified as a skin, eye, and respiratory irritant. The following tables summarize the key safety information.

Hazard Identification and Classification

| Hazard Class | GHS Category | Signal Word | Hazard Statement |

| Oxidizing Solids | 2 | Danger | H272: May intensify fire; oxidizer[1] |

| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | 2A | Warning | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H335: May cause respiratory irritation[1] |

Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield. | Protects against dust particles and chemical splashes that can cause serious eye irritation. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, PVC). | Prevents skin contact, which can cause irritation[2]. |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. For large quantities or spill cleanup, full body protective clothing may be required[2]. | Minimizes skin exposure and contamination of personal clothing. |

| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If dust is generated, a NIOSH-approved N95 dust mask or a respirator with P3 cartridges should be worn[3]. | Prevents inhalation of dust, which can cause respiratory tract irritation[3]. |

Storage and Incompatibility

| Parameter | Recommendation |

| Storage Conditions | Store in a cool, dry, well-ventilated area in a tightly closed container[4]. Keep away from heat, sparks, open flames, and other ignition sources[2]. |

| Incompatible Materials | Combustible materials (wood, paper, oil), reducing agents, flammable substances, organic materials, metal powders, strong acids, and bases[5][6]. Contact with these materials may cause fire or a violent reaction[2]. |

First Aid Measures

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[4]. |

| Skin Contact | Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists[4]. |

| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention[4]. |

| Ingestion | Do NOT induce vomiting. Wash mouth out with water. Seek immediate medical attention[4]. |

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting, from preparation to disposal.

Caption: A flowchart outlining the key steps for the safe laboratory use of this compound.

Experimental Protocol: Ley-Griffith Oxidation of a Primary Alcohol

This compound and its tetraalkylammonium salt derivatives, such as tetrapropylammonium (B79313) perruthenate (TPAP), are widely used in the Ley-Griffith oxidation. This reaction efficiently oxidizes primary alcohols to aldehydes and secondary alcohols to ketones under mild conditions. The following is a generalized protocol for the oxidation of a primary alcohol to an aldehyde using a catalytic amount of a perruthenate salt and a co-oxidant.

Materials and Reagents

-

Primary alcohol

-

This compound (KRuO₄) or Tetrapropylammonium perruthenate (TPAP)

-

N-methylmorpholine N-oxide (NMO)

-

Anhydrous dichloromethane (B109758) (DCM)

-

4 Å molecular sieves

-

Celite

-

Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

-

5% aqueous copper sulfate (B86663) (CuSO₄) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and stir bar

Experimental Procedure

-

To a stirred solution of the primary alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere, add 4 Å molecular sieves. The presence of molecular sieves is crucial to absorb water, which can lead to the over-oxidation of the aldehyde to a carboxylic acid[6].

-

To this mixture, add N-methylmorpholine N-oxide (NMO) (1.5 equivalents)[1]. NMO acts as the stoichiometric co-oxidant, regenerating the active Ru(VII) species from the Ru(V) state formed during the alcohol oxidation[6].

-

Add a catalytic amount of this compound or TPAP (typically 5 mol%) to the reaction mixture[1]. The reaction is often exothermic, and for larger scale reactions, cooling may be necessary[1][6].

-

Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique. Reaction times can vary from 1 to 20 hours[1][7].

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the molecular sieves and other insoluble materials.

-

Wash the resulting solution with a saturated aqueous sodium sulfite solution and then with a 5% aqueous copper sulfate solution[7].

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde.

-

The crude product can be purified by silica (B1680970) gel column chromatography if necessary.

Reaction Mechanism Workflow

The mechanism of the Ley-Griffith oxidation is complex and not fully elucidated. However, a generally accepted pathway is depicted below.

Caption: A simplified diagram of the proposed catalytic cycle for the Ley-Griffith oxidation.

References

- 1. Ley-Griffith Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 2. Elucidating the mechanism of the Ley–Griffith (TPAP) alcohol oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tetrapropylammonium Perruthenate, Pr4N+RuO4-, TPAP: A Catalytic Oxidant for Organic Synthesis [organic-chemistry.org]

- 5. uwindsor.ca [uwindsor.ca]

- 6. TPAP/NMO (tetrapropylammonium perruthenate) - Wordpress [reagents.acsgcipr.org]

- 7. youtube.com [youtube.com]

The Perruthenate Oxidation of Alcohols: A Deep Dive into Reaction Mechanisms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The oxidation of alcohols to carbonyl compounds is a cornerstone transformation in organic synthesis, critical for the construction of complex molecules in academic and industrial research, including pharmaceutical development. Among the plethora of available oxidizing agents, tetra-n-propylammonium perruthenate (TPAP), often used in catalytic amounts with a co-oxidant, has emerged as a remarkably mild, selective, and versatile reagent.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the fundamental reaction mechanisms of perruthenate oxidation, with a focus on the widely used Ley-Griffith protocol.

Introduction to Perruthenate Oxidation

Tetra-n-propylammonium perruthenate (TPAP) is a salt containing the perruthenate anion ([RuO₄]⁻), where ruthenium is in the +7 oxidation state.[7][8] It is a green, air-stable solid that is soluble in many organic solvents, making it a convenient and user-friendly oxidant.[1] The Ley-Griffith oxidation employs a catalytic amount of TPAP in conjunction with a stoichiometric amount of a co-oxidant, most commonly N-methylmorpholine N-oxide (NMO), to convert primary alcohols to aldehydes and secondary alcohols to ketones.[1][2][9][10] This method is celebrated for its high chemoselectivity, tolerating a wide array of sensitive functional groups such as epoxides, silyl (B83357) ethers, and double bonds, and for proceeding under neutral and mild conditions, typically at room temperature.[6][11]

The Core Catalytic Cycle

The generally accepted mechanism for the TPAP/NMO oxidation of alcohols involves a catalytic cycle where the ruthenium species shuttles between the +7 and +5 oxidation states.

Caption: The catalytic cycle of the Ley-Griffith (TPAP/NMO) oxidation.

The cycle can be broken down into two main stages:

-

Oxidation of the Alcohol: The active oxidant, Ru(VII) in the form of perruthenate, reacts with the alcohol in a two-electron process. This results in the formation of the corresponding aldehyde or ketone, water, and a reduced ruthenium(V) species.[7][8]

-

Regeneration of the Catalyst: The co-oxidant, NMO, re-oxidizes the Ru(V) species back to the active Ru(VII) perruthenate, allowing the catalytic cycle to continue.[1][7][9] N-methylmorpholine is the byproduct of this step.

Detailed Mechanistic Insights

While the catalytic cycle provides a good overview, extensive spectroscopic and kinetic studies have revealed a more nuanced mechanism.

The Alcohol Oxidation Step: A Concerted Process

The rate-determining step of the reaction involves a single molecule of the alcohol and one perruthenate anion.[9][10] The reaction is believed to proceed through a concerted, two-electron transfer, possibly via the formation of a transient ruthenate ester, which then collapses to yield the carbonyl product.[1][12]

Key evidence supporting a two-electron pathway includes:

-

Oxidation of Cyclobutanol (B46151): The oxidation of cyclobutanol with TPAP/NMO yields cyclobutanone (B123998) in high yield (95%).[9] A one-electron, radical-based mechanism would be expected to produce ring-opened products, which are not observed.[9]

-

Isotope Labeling Studies: Experiments using ¹⁸O-labeled alcohol have shown no incorporation of the oxygen atom from perruthenate into the final carbonyl product.[9] This rules out a direct oxygen atom transfer mechanism.

The Role of the Co-oxidant (NMO)

Contrary to earlier hypotheses suggesting the formation of a perruthenate-NMO adduct as the active oxidant, current understanding, supported by kinetic data, indicates that NMO's sole function is to regenerate the Ru(VII) catalyst from the reduced Ru(V) state.[9][10] NMO does not participate in the rate-determining step of the alcohol oxidation.[9]

Autocatalysis and the Emergence of a Heterogeneous Co-catalyst

A crucial discovery in the mechanism of the Ley-Griffith oxidation is its autocatalytic nature.[9][12][13] The reaction often exhibits an induction period, starting slowly and then accelerating as the reaction progresses.[9][10] This phenomenon is attributed to the formation of ruthenium dioxide (RuO₂).

The Ru(V) intermediate generated after alcohol oxidation is unstable and can undergo two competing reactions:

-

Re-oxidation by NMO: The desired pathway where Ru(V) is rapidly oxidized back to Ru(VII).[9]

-

Disproportionation: A side reaction where two molecules of Ru(V) disproportionate to form Ru(VI) and Ru(IV), which ultimately leads to the formation of insoluble ruthenium dioxide dihydrate (RuO₂·2H₂O).[9]

This newly formed, insoluble RuO₂ acts as a heterogeneous co-catalyst, providing an active surface that dramatically accelerates the rate of alcohol oxidation by perruthenate.[9][10][12] Therefore, the reaction transitions from a purely homogeneous process to a more rapid, partially heterogeneous one.[9]

Caption: The interplay between the main catalytic cycle and the autocatalytic pathway.

Quantitative Data Summary

The efficiency of the Ley-Griffith oxidation is demonstrated across a wide range of substrates. The following table summarizes representative yields.

| Substrate (Alcohol) | Product (Aldehyde/Ketone) | TPAP (mol%) | NMO (equiv.) | Solvent | Time (h) | Yield (%) | Reference |

| 1-Octanol | Octanal | 5 | 1.5 | CH₂Cl₂ | 0.5 | 92 | --INVALID-LINK-- |

| Cinnamyl alcohol | Cinnamaldehyde | 5 | 1.5 | CH₂Cl₂ | 0.25 | 97 | --INVALID-LINK-- |

| Geraniol | Geranial | 5 | 1.5 | CH₂Cl₂ | 0.5 | 90 | --INVALID-LINK-- |

| 2-Octanol | 2-Octanone | 5 | 1.5 | CH₂Cl₂ | 2.5 | 94 | --INVALID-LINK-- |

| Benzyl alcohol | Benzaldehyde | 5 | 1.5 | CH₂Cl₂ | 0.3 | 95 | --INVALID-LINK-- |

| Cyclobutanol | Cyclobutanone | - | - | CH₂Cl₂ | - | 95 | [9] |

| Diphenylmethanol | Benzophenone | ~0.3 | ~40 | Acetonitrile | ~2 | Quantitative | [9] |

Note: Reactions are typically run at room temperature and often include powdered 4 Å molecular sieves.

Experimental Protocols

General Procedure for the Oxidation of an Alcohol

The following is a representative experimental protocol for the Ley-Griffith oxidation.

Caption: A typical experimental workflow for a TPAP-catalyzed alcohol oxidation.

Detailed Example: Oxidation of a Primary Alcohol to an Aldehyde [1]

-

To a stirred solution of the alcohol (1.0 equivalent) and N-methylmorpholine N-oxide (NMO, 1.5 equivalents) in anhydrous dichloromethane (B109758) (CH₂Cl₂) is added powdered 4 Å molecular sieves.

-

Tetra-n-propylammonium perruthenate (TPAP, 0.05 equivalents) is then added to the mixture in one portion.

-

The reaction mixture is stirred at room temperature and the progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is filtered through a short pad of silica gel or Celite.

-

The filter pad is washed with additional solvent (e.g., dichloromethane or diethyl ether).

-

The combined filtrate is concentrated under reduced pressure to yield the crude aldehyde, which can be used without further purification or purified by column chromatography if necessary.

Caution: While generally safe, TPAP-mediated oxidations can be exothermic, and appropriate cooling should be considered, especially for large-scale reactions.[7][8]

Conclusion

The perruthenate-catalyzed oxidation of alcohols, particularly the Ley-Griffith protocol, stands as a powerful and reliable method in synthetic organic chemistry. A deep understanding of its mechanism, which involves a primary Ru(VII)/Ru(V) catalytic cycle, the crucial role of NMO as a regenerating agent, and an unexpected but significant autocatalytic pathway involving heterogeneous RuO₂, is essential for its effective application and optimization. The mild conditions, broad functional group tolerance, and high efficiency of this reaction ensure its continued prominence in the synthesis of valuable chemical entities for research and development.

References

- 1. Ley-Griffith Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 2. synarchive.com [synarchive.com]

- 3. Tetrapropylammonium perruthenate - Wikipedia [en.wikipedia.org]

- 4. Ruthenium Tetroxide and Perruthenate Chemistry. Recent Advances and Related Transformations Mediated by Other Transition Metal Oxo-species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ruthenium tetroxide and perruthenate chemistry. Recent advances and related transformations mediated by other transition metal oxo-species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tetrapropylammonium Perruthenate, Pr4N+RuO4-, TPAP: A Catalytic Oxidant for Organic Synthesis [organic-chemistry.org]

- 7. TPAP/NMO (tetrapropylammonium perruthenate) - Wordpress [reagents.acsgcipr.org]

- 8. RuCl3/Tetrapropylammonium perruthenate (TPAP) Plus Co-oxidants - Wordpress [reagents.acsgcipr.org]

- 9. Elucidating the mechanism of the Ley–Griffith (TPAP) alcohol oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Elucidating the mechanism of the Ley–Griffith (TPAP) alcohol oxidation - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. uwindsor.ca [uwindsor.ca]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. How to tame an oxidant: the mysteries of "tpap" (tetra-n-propylammonium perruthenate). - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

Methodological & Application

Application Notes and Protocols for the Selective Oxidation of Primary Alcohols Using Potassium Perruthenate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium perruthenate (KRuO₄) and its phase-transfer-catalyzed counterpart, tetrapropylammonium (B79313) perruthenate (TPAP), are powerful yet selective oxidizing agents for the conversion of primary alcohols to aldehydes and carboxylic acids. These reagents offer mild reaction conditions and high functional group tolerance, making them valuable tools in modern organic synthesis, particularly in the complex molecular architectures encountered in drug development. This document provides detailed application notes and experimental protocols for the selective oxidation of primary alcohols using perruthenate-based systems.

Advantages of Perruthenate-Based Oxidations

-

High Selectivity: Primary alcohols can be selectively oxidized to aldehydes with minimal over-oxidation to carboxylic acids when stoichiometric co-oxidants like N-methylmorpholine N-oxide (NMO) are used.[1][2]

-

Mild Reaction Conditions: Oxidations are typically carried out at room temperature in common organic solvents, preserving sensitive functional groups.[2]

-

Catalytic Ruthenium: The use of a co-oxidant allows for the use of catalytic amounts of the expensive and toxic ruthenium reagent, making the process more economical and environmentally friendly.[1]

-

Broad Substrate Scope: A wide range of primary alcohols, including benzylic, allylic, and aliphatic substrates, can be efficiently oxidized.

Data Presentation: Selective Oxidation of Primary Alcohols

The following tables summarize the quantitative data for the selective oxidation of various primary alcohols to either aldehydes or carboxylic acids using a catalytic amount of perruthenate and a stoichiometric amount of a co-oxidant.

Table 1: Selective Oxidation of Primary Alcohols to Aldehydes

| Substrate (Primary Alcohol) | Oxidizing System | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1-Octanol | TPAP (cat.), NMO | CH₂Cl₂ | Room Temp. | 1 | 80 |

| Dodecanol | TPAP (cat.), NMO | CH₂Cl₂ | Room Temp. | 2 | >95 |

| Benzyl (B1604629) Alcohol | TPAP (cat.), NMO | CH₂Cl₂ | Room Temp. | 0.5 | 92 |

| 4-Chlorobenzyl Alcohol | TPAP (cat.), NMO | CH₂Cl₂ | Room Temp. | 0.75 | 98 |

| Geraniol (allylic) | TPAP (cat.), NMO | CH₂Cl₂ | Room Temp. | 1 | 85 |

| Cinnamyl Alcohol (allylic) | TPAP (cat.), NMO | CH₂Cl₂ | Room Temp. | 1 | 90 |

Yields are for the isolated aldehyde product.

Table 2: Selective Oxidation of Primary Alcohols to Carboxylic Acids

| Substrate (Primary Alcohol) | Oxidizing System | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1-Decanol (B1670082) | TPAP (cat.), NMO·H₂O | CH₃CN | Room Temp. | 24 | 95 |

| Benzyl Alcohol | TPAP (cat.), NMO·H₂O | CH₃CN | Room Temp. | 12 | 92 |

| 4-Methoxybenzyl Alcohol | TPAP (cat.), NMO·H₂O | CH₃CN | Room Temp. | 12 | 88 |

| 3-Phenyl-1-propanol | TPAP (cat.), NMO·H₂O | CH₃CN | Room Temp. | 24 | 93 |

Yields are for the isolated carboxylic acid product.

Experimental Protocols

Safety Precautions: Ruthenium compounds are toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Selective Oxidation of Benzyl Alcohol to Benzaldehyde (B42025)

This protocol describes the catalytic oxidation of benzyl alcohol to benzaldehyde using tetrapropylammonium perruthenate (TPAP) and N-methylmorpholine N-oxide (NMO).

Materials:

-

Benzyl alcohol

-

Tetrapropylammonium perruthenate (TPAP)

-

N-methylmorpholine N-oxide (NMO)

-

4 Å Molecular sieves (powdered and activated)

-

Dichloromethane (B109758) (CH₂Cl₂, anhydrous)

-

Ethyl acetate (B1210297)

-

Hexanes

Procedure:

-

To a stirred solution of benzyl alcohol (1.0 mmol) in anhydrous dichloromethane (10 mL) at room temperature, add powdered 4 Å molecular sieves (500 mg).

-

Add N-methylmorpholine N-oxide (NMO) (1.5 mmol, 1.5 equivalents).

-

Add tetrapropylammonium perruthenate (TPAP) (0.05 mmol, 0.05 equivalents) in one portion.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 30-60 minutes.

-

Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of silica gel, eluting with a mixture of ethyl acetate and hexanes.

-

Concentrate the filtrate under reduced pressure to afford the crude benzaldehyde.

-

Purify the product by flash column chromatography on silica gel if necessary.

Protocol 2: Selective Oxidation of 1-Decanol to Decanoic Acid

This protocol details the direct, one-pot oxidation of a primary aliphatic alcohol to the corresponding carboxylic acid using TPAP and hydrated NMO.[3]

Materials:

-

1-Decanol

-

Tetrapropylammonium perruthenate (TPAP)

-

N-methylmorpholine N-oxide monohydrate (NMO·H₂O)

-

Acetonitrile (B52724) (CH₃CN)

-

Sodium sulfite (B76179) (Na₂SO₃)

-

Hydrochloric acid (HCl, 1 M)

-

Ethyl acetate

Procedure:

-

To a solution of 1-decanol (1.0 mmol) in acetonitrile (5 mL), add N-methylmorpholine N-oxide monohydrate (NMO·H₂O) (4.0 mmol, 4.0 equivalents).

-

Add tetrapropylammonium perruthenate (TPAP) (0.05 mmol, 0.05 equivalents) to the stirred solution.

-

Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC.

-

After completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (10 mL).

-

Acidify the mixture to pH 2 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude decanoic acid can be purified by crystallization or column chromatography.

Visualizations

Experimental Workflow

Caption: General experimental workflows for the selective oxidation of primary alcohols.

Catalytic Cycle of Perruthenate Oxidation

Caption: Simplified catalytic cycle for the TPAP/NMO oxidation of a primary alcohol.

Mechanism of Oxidation to Carboxylic Acid

Caption: Proposed pathway for the oxidation of primary alcohols to carboxylic acids.[3]

References

Application Notes and Protocols for the Oxidation of Secondary Alcohols to Ketones using Perruthenate Catalysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the selective oxidation of secondary alcohols to ketones utilizing a catalytic amount of perruthenate. This method, widely known as the Ley-Griffith oxidation when employing tetra-n-propylammonium perruthenate (TPAP), is a mild and highly efficient transformation with broad applicability in organic synthesis.

Introduction

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic chemistry, crucial for the synthesis of a vast array of molecules, including active pharmaceutical ingredients (APIs). Among the various methods available, the use of catalytic perruthenate, in conjunction with a co-oxidant, offers significant advantages due to its mild reaction conditions, high chemoselectivity, and tolerance of a wide range of functional groups. This document outlines the mechanism, provides detailed experimental protocols, and summarizes the substrate scope and corresponding yields for this powerful oxidative method.

Reaction Mechanism and Catalytic Cycle

The oxidation of a secondary alcohol to a ketone using a perruthenate catalyst, such as tetra-n-propylammonium perruthenate (TPAP), proceeds through a catalytic cycle involving ruthenium species in different oxidation states. The commonly accepted mechanism involves the following key steps:

-

Oxidation of the Alcohol: The active catalyst, a ruthenium(VII) perruthenate species, reacts with the secondary alcohol to form a ruthenate(VI) ester intermediate.

-

Hydride Abstraction: This intermediate undergoes a concerted process where a hydride is transferred from the alcohol's carbinol carbon to the ruthenium center, leading to the formation of the ketone product and a reduced ruthenium(V) species.

-

Catalyst Regeneration: The co-oxidant, typically N-methylmorpholine N-oxide (NMO), re-oxidizes the ruthenium(V) species back to the active ruthenium(VII) catalyst, allowing the catalytic cycle to continue.

The presence of molecular sieves is often beneficial to remove water generated during the reaction, which can sometimes lead to side reactions or catalyst deactivation.

Application Notes and Protocols: Catalytic Oxidation with Perruthenate and NMO Co-oxidant

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the catalytic oxidation of primary and secondary alcohols to aldehydes and ketones using a perruthenate catalyst and N-methylmorpholine N-oxide (NMO) as a co-oxidant. This reaction, commonly known as the Ley-Griffith oxidation, is a mild and selective method widely employed in organic synthesis, including pharmaceutical and drug development.

Introduction

The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic chemistry. The use of a catalytic amount of a perruthenate salt, such as potassium perruthenate (KRuO₄) or the more commonly used tetrapropylammonium (B79313) perruthenate (TPAP), with a stoichiometric amount of a co-oxidant like NMO, offers a significant advantage over stoichiometric heavy metal oxidants.[1] TPAP, a salt containing the same active perruthenate anion (RuO₄⁻) as KRuO₄, is generally preferred due to its higher solubility in organic solvents.[1] The Ley-Griffith oxidation is known for its mild reaction conditions, high yields, and broad functional group tolerance.[2]

Reagents and Their Roles

| Reagent | Formula | Role | Key Characteristics |

| This compound | KRuO₄ | Catalyst (Active Species Precursor) | Source of the perruthenate (RuO₄⁻) ion. Less soluble in organic solvents. |

| Tetrapropylammonium Perruthenate (TPAP) | (Pr)₄N⁺RuO₄⁻ | Catalyst | Highly soluble in organic solvents, making it the reagent of choice. Mild and selective oxidant.[3][4] |

| N-Methylmorpholine N-oxide (NMO) | C₅H₁₁NO₂ | Co-oxidant | Regenerates the active Ru(VII) species from the reduced Ru(V) species in the catalytic cycle.[1][5] |

| Molecular Sieves (4Å) | - | Additive | Absorb water produced during the reaction, preventing over-oxidation of aldehydes to carboxylic acids and enhancing reaction rates.[3] |

Reaction Mechanism and Experimental Workflow

The catalytic cycle of the Ley-Griffith oxidation involves the oxidation of the alcohol by the Ru(VII) species to form a ruthenate(V) ester, which then decomposes to the carbonyl product and a reduced Ru(V) species. The NMO co-oxidant then re-oxidizes the Ru(V) back to the active Ru(VII) species, completing the catalytic cycle.

Caption: Catalytic cycle of the Ley-Griffith oxidation.

A general workflow for performing a Ley-Griffith oxidation is outlined below. The key steps include reaction setup, monitoring, workup, and purification.

Caption: General experimental workflow for TPAP/NMO oxidation.

Substrate Scope and Reaction Conditions

The Ley-Griffith oxidation is applicable to a wide range of primary and secondary alcohols, including aliphatic, benzylic, and allylic alcohols. The reaction generally proceeds with high yields and tolerates a variety of functional groups.

Table 1: Oxidation of Primary Alcohols to Aldehydes

| Substrate | Product | Catalyst Loading (mol%) | NMO (equiv.) | Solvent | Time (h) | Yield (%) |

| 1-Octanol | Octanal | 5 | 1.5 | CH₂Cl₂ | 1 | 92 |

| Cinnamyl alcohol | Cinnamaldehyde | 5 | 1.5 | CH₂Cl₂ | 0.5 | 95 |

| Geraniol | Geranial | 5 | 1.5 | CH₂Cl₂ | 0.25 | 91 |

| Benzyl alcohol | Benzaldehyde | 5 | 1.5 | CH₂Cl₂ | 1 | 94 |

| 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | 5 | 1.5 | CH₂Cl₂ | 2 | 90 |

Table 2: Oxidation of Secondary Alcohols to Ketones

| Substrate | Product | Catalyst Loading (mol%) | NMO (equiv.) | Solvent | Time (h) | Yield (%) |

| 2-Octanol | 2-Octanone | 5 | 1.5 | CH₂Cl₂ | 3 | 93 |

| Cyclohexanol | Cyclohexanone | 5 | 1.5 | CH₂Cl₂ | 2 | 96 |

| 1-Phenylethanol | Acetophenone | 5 | 1.5 | CH₂Cl₂ | 1 | 95 |

| Diphenylmethanol | Benzophenone | 5 | 1.5 | CH₂Cl₂ | 0.5 | 98 |

| trans-2-Phenyl-1-cyclohexanol (B1200244) | 2-Phenylcyclohexanone (B152291) | ~8 | ~2.3 | CH₂Cl₂ | 15 | 87 |

Experimental Protocols

Protocol 1: Oxidation of a Primary Alcohol to an Aldehyde (General Procedure)

This protocol describes a general procedure for the oxidation of a primary alcohol to the corresponding aldehyde using catalytic TPAP and stoichiometric NMO.

Materials:

-

Primary alcohol (1.0 mmol)

-

Tetrapropylammonium perruthenate (TPAP) (0.05 mmol, 5 mol%)

-

N-Methylmorpholine N-oxide (NMO) (1.5 mmol, 1.5 equiv.)

-

Powdered 4Å molecular sieves (500 mg)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂) (10 mL)

-

Celite or silica gel

-

Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Solvents for column chromatography (e.g., hexane (B92381)/ethyl acetate (B1210297) mixture)

Procedure:

-

To a stirred solution of the primary alcohol (1.0 mmol) in anhydrous dichloromethane (10 mL) at room temperature, add N-methylmorpholine N-oxide (1.5 mmol) and powdered 4Å molecular sieves (500 mg).

-

Stir the mixture for 10 minutes.

-

Add tetrapropylammonium perruthenate (0.05 mmol) in one portion.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of Celite or silica gel, washing the pad with additional dichloromethane.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium sulfite solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude aldehyde by silica gel column chromatography using an appropriate eluent system.

Protocol 2: Oxidation of a Secondary Alcohol to a Ketone (Example: trans-2-Phenyl-1-cyclohexanol)

This protocol provides a specific example for the oxidation of a secondary alcohol to a ketone.

Materials:

-

trans-2-Phenyl-1-cyclohexanol (68.3 mg, 0.39 mmol)

-

Tetrapropylammonium perruthenate (TPAP) (10.0 mg, 0.03 mmol)

-

4-Methylmorpholine N-oxide (NMO) (104.7 mg, 0.89 mmol)

-

4Å Molecular Sieves (MS4A), powdered (156 mg initially, then 220 mg)

-

Dichloromethane (2.8 mL)

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for elution

Procedure:

-

To a suspension of trans-2-phenyl-1-cyclohexanol (68.3 mg, 0.39 mmol), NMO (104.7 mg, 0.89 mmol), and powdered 4Å molecular sieves (156 mg) in dichloromethane (2.8 mL) at room temperature, add TPAP (10.0 mg, 0.03 mmol).

-

Stir the mixture for 3 hours.

-

Add an additional portion of 4Å molecular sieves (220 mg) and continue stirring overnight at room temperature.

-

Directly purify the reaction mixture by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (starting from 100% hexane) to afford 2-phenylcyclohexanone as a white solid (58.4 mg, 87% yield).

Safety and Handling

-

Tetrapropylammonium perruthenate (TPAP) is an oxidizing agent and should be handled with care. While generally stable, large-scale reactions can be exothermic.[3]

-

N-Methylmorpholine N-oxide (NMO) is hygroscopic and should be stored in a desiccator.

-

Dichloromethane is a volatile and potentially carcinogenic solvent and should be handled in a well-ventilated fume hood.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing these reactions.

Applications in Drug Development

The mild and selective nature of the Ley-Griffith oxidation makes it a valuable tool in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). Its tolerance for a wide range of functional groups allows for the oxidation of alcohols at various stages of a synthetic sequence without the need for extensive protecting group strategies. This efficiency is crucial in drug discovery and development, where rapid access to diverse molecular scaffolds is essential.

Conclusion

The catalytic oxidation of alcohols using perruthenate and NMO is a robust and versatile method for the preparation of aldehydes and ketones. The use of the more soluble TPAP catalyst under mild conditions with a co-oxidant provides high yields and excellent functional group compatibility, making it a staple in modern organic synthesis and a valuable technique for professionals in research and drug development.

References

- 1. TPAP/NMO (tetrapropylammonium perruthenate) - Wordpress [reagents.acsgcipr.org]

- 2. synarchive.com [synarchive.com]

- 3. Ley-Griffith Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. Tetrapropylammonium Perruthenate - TPAP [organic-chemistry.org]

- 5. Elucidating the mechanism of the Ley–Griffith (TPAP) alcohol oxidation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Heterogeneous Catalysis Using Polymer-Supported Potassium Perruthenate

For Researchers, Scientists, and Drug Development Professionals